Asivatrep
CAS No.: 1005168-10-4
Cat. No.: VC0538500
Molecular Formula: C21H22F5N3O3S
Molecular Weight: 491.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1005168-10-4 |
---|---|
Molecular Formula | C21H22F5N3O3S |
Molecular Weight | 491.5 g/mol |
IUPAC Name | (E)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide |
Standard InChI | InChI=1S/C21H22F5N3O3S/c1-4-5-17-13(6-8-18(28-17)21(24,25)26)7-9-19(30)27-12(2)14-10-15(22)20(16(23)11-14)29-33(3,31)32/h6-12,29H,4-5H2,1-3H3,(H,27,30)/b9-7+/t12-/m1/s1 |
Standard InChI Key | UKGJZDSUJSPAJL-YPUOHESYSA-N |
Isomeric SMILES | CCCC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)N[C@H](C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F |
SMILES | CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)NC(C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F |
Canonical SMILES | CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)NC(C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Asivatrep, also known as PAC-14028, is a synthetic organic compound developed by AmorePacific Corporation. The compound possesses distinct chemical characteristics that contribute to its pharmacological activity.
Property | Description |
---|---|
Chemical Formula | C21H22F5N3O3S |
Molecular Weight | 491.48 g/mol |
CAS Number | 1005168-10-4 |
IUPAC Name | (E)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide |
Aliases | PAC-14028, Example 230 [US7858621] |
The molecule contains several key structural features, including fluorinated aromatic rings and a methanesulfonamido group, that contribute to its high specificity for the TRPV1 receptor. Asivatrep has moderate lipophilicity with an XLogP value of 4.4 and a topological polar surface area of 96.54, facilitating its absorption through the skin when applied topically .
Mechanism of Action
Asivatrep functions primarily as a selective antagonist of the transient receptor potential vanilloid subtype 1 (TRPV1) channel. This receptor plays a crucial role in various sensory processes, particularly those related to pain and itch perception.
TRPV1 is abundantly expressed in keratinocytes and sensory neurons innervating the skin. When activated by various stimuli (including heat, pH changes, and inflammatory mediators), TRPV1 mediates calcium influx, which can trigger release of inflammatory mediators and exacerbate skin inflammation .
Asivatrep exhibits high potency in blocking TRPV1 activation, as demonstrated by its ability to inhibit capsaicin-induced calcium influx into keratinocytes at submicromolar concentrations . This mechanism explains its therapeutic effects in inflammatory skin conditions like atopic dermatitis, where TRPV1 signaling contributes to both pruritus (itching) and inflammation .
Pharmacokinetics and Pharmacodynamics
Asivatrep demonstrates favorable pharmacokinetic properties that support its development as both a topical and potentially oral therapeutic agent.
Parameter | Rats | Minipigs |
---|---|---|
Plasma Half-life | 2.1 hours | 3.8 hours |
Oral Bioavailability (10 mg/kg) | 52.7% | 64.2% |
These pharmacokinetic parameters indicate that asivatrep is relatively well-absorbed through the oral route, though its primary development path has been as a topical agent for dermatological conditions . The compound's ability to penetrate the skin barrier effectively contributes to its efficacy when applied topically.
In vivo studies demonstrate that asivatrep blocks capsaicin-induced increases in blood perfusion and accelerates recovery of skin barrier damage induced by tape stripping in hairless mice, confirming its pharmacodynamic activity at the target site .
Therapeutic Applications
Atopic Dermatitis
The most extensively studied application of asivatrep is in the treatment of atopic dermatitis (AD). Its mechanism of action addresses several pathophysiological aspects of AD:
-
Prevention of skin barrier damage
-
Acceleration of barrier recovery
-
Inhibition of pruritus (itching)
-
Reduction of elevated serum IgE levels
-
Inhibition of inflammatory cell infiltration in the epidermis
These effects collectively contribute to the improvement of both the signs and symptoms of atopic dermatitis, making asivatrep a promising candidate for this indication .
Other Dermatological Conditions
Clinical trials have explored asivatrep's potential in treating additional skin conditions:
-
Papulopustular rosacea
-
Erythematotelangiectatic rosacea
-
Seborrheic dermatitis
Clinical Studies and Efficacy
Phase 3 Study (CAPTAIN-AD)
A pivotal phase 3 double-blind, vehicle-controlled study evaluated the efficacy and safety of 1.0% asivatrep cream in patients aged ≥12 years with mild to moderate atopic dermatitis. The study enrolled 240 participants who were randomly assigned in a 2:1 ratio to receive either asivatrep or vehicle cream for 8 weeks with twice-daily application .
The results demonstrated significant efficacy of asivatrep across multiple endpoints:
Endpoint | Asivatrep Group | Vehicle Group | P-value |
---|---|---|---|
IGA scores of 0 or 1 at week 8 | 36.0% | 12.8% | <0.001 |
≥2 points improvement on IGA from baseline | 20.3% | 7.7% | 0.01 |
Mean percentage reduction in EASI score | 44.3% | 21.4% | <0.001 |
Mean change in pruritus VAS score | -2.3 ± 2.4 | -1.5 ± 2.4 | 0.02 |
The study demonstrated that asivatrep provided marked and sustained relief of both signs and symptoms of atopic dermatitis compared to the vehicle cream .
Pack Size | Price | Availability |
---|---|---|
5 mg | $347 | 6-8 weeks |
25 mg | $1,140 | 6-8 weeks |
50 mg | $1,490 | 6-8 weeks |
100 mg | $1,990 | 6-8 weeks |
1 mL x 10 mM (in DMSO) | $375 | 6-8 weeks |
This information may be relevant for researchers and institutions conducting further studies on asivatrep .
Future Directions
Asivatrep represents a novel therapeutic approach to inflammatory skin conditions through its selective antagonism of TRPV1. The completed phase 3 trial for atopic dermatitis suggests it could become an important addition to the treatment armamentarium for this common condition.
Additional research areas that may warrant further investigation include:
-
Long-term safety and efficacy profiles with extended treatment durations
-
Efficacy in pediatric populations under 12 years of age
-
Comparative studies against standard treatments like topical corticosteroids
-
Potential synergistic effects when used in combination with other therapeutic modalities
-
Further exploration of oral formulations for systemic applications
The establishment of asivatrep as the first-in-class topical TRPV1 antagonist opens possibilities for developing related compounds targeting the same pathway for various inflammatory and pruritic conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume